molecular formula C9H14ClNO B1376267 2-Amino-2-phenylpropan-1-ol hydrochloride CAS No. 18110-40-2

2-Amino-2-phenylpropan-1-ol hydrochloride

Cat. No. B1376267
CAS RN: 18110-40-2
M. Wt: 187.66 g/mol
InChI Key: HTOKXDKAZQFCHO-UHFFFAOYSA-N
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Description

“2-Amino-2-phenylpropan-1-ol hydrochloride” is a chemical compound with the CAS Number: 88784-91-2 . It has a molecular weight of 187.67 . It is also known as “(2S,1R)-1-amino-1-phenylpropan-2-ol hydrochloride” and "(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride" .


Molecular Structure Analysis

The InChI code for “2-Amino-2-phenylpropan-1-ol hydrochloride” is 1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m0./s1 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 173-174 degrees .

Scientific Research Applications

  • Pyrimidines Synthesis and Anti-inflammatory Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory .
    • Methods : Numerous methods for the synthesis of pyrimidines are described .
    • Results : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Chitosan and Its Applications

    • Field : Biomedical Engineering
    • Application : Chitosan, a versatile biopolymer derived from chitin, has garnered significant attention in various biomedical applications due to its unique properties .
    • Methods : Chitosan exhibits poor solubility in neutral and basic media, limiting its use in such conditions .
    • Results : Chitosan has been used in the green synthesis of metallic nanoparticles and as support for biocatalysts .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

2-amino-2-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-9(10,7-11)8-5-3-2-4-6-8;/h2-6,11H,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOKXDKAZQFCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-phenylpropan-1-ol hydrochloride

CAS RN

18110-40-2
Record name 2-amino-2-phenylpropan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-phenylpropan-1-ol hydrochloride
Reactant of Route 2
2-Amino-2-phenylpropan-1-ol hydrochloride
Reactant of Route 3
2-Amino-2-phenylpropan-1-ol hydrochloride
Reactant of Route 4
2-Amino-2-phenylpropan-1-ol hydrochloride
Reactant of Route 5
2-Amino-2-phenylpropan-1-ol hydrochloride
Reactant of Route 6
2-Amino-2-phenylpropan-1-ol hydrochloride

Citations

For This Compound
1
Citations
JL García Ruano, J Alemán, M del Prado… - The Journal of …, 2004 - ACS Publications
The reactions of lithium carbanions derived from both enantiomers of methyl (1) and ethyl p-tolyl sulfoxide (2) with (S)-N-arylsulfinylketimines 3 and 4 took place in a highly …
Number of citations: 28 pubs.acs.org

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